Eplerenone-d3: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
Eplerenone-d3: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
Introduction: Eplerenone-d3 is the deuterium-labeled analog of Eplerenone, a selective aldosterone receptor antagonist.[1][2] Due to its isotopic labeling, Eplerenone-d3 serves as an excellent internal standard for the quantification of Eplerenone in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] Its use is critical in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies to ensure accurate and precise measurements.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of Eplerenone-d3.
Chemical and Physical Properties
Eplerenone-d3 is a white to off-white crystalline powder.[5][6] It is characterized by the incorporation of three deuterium atoms in the methyl ester group, which results in a molecular weight difference that is readily distinguishable from the unlabeled parent drug by mass spectrometry.[3]
Table 1: General Chemical Properties of Eplerenone-d3
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇D₃O₆ | [3][7] |
| Molecular Weight | 417.5 g/mol | [3][8] |
| Appearance | White solid | [6][9] |
| Unlabeled CAS Number | 107724-20-9 | [6][9] |
| Isotopic Enrichment | ≥98-99% Deuterated Forms | [3][9] |
| Synonyms | Epoxymexrenone-d3, (+)-Eplerenone-d₃, Inspra-d3 |[3][9] |
Table 2: Computed Physicochemical Properties of Eplerenone-d3
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 417.22306891 Da | [8] |
| Monoisotopic Mass | 417.22306891 Da | [8] |
| XLogP3 | 1.4 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 6 | [8] |
| Rotatable Bond Count | 2 | [8] |
| Topological Polar Surface Area | 82.2 Ų |[8] |
Chemical Structure
Eplerenone is a steroid-based compound featuring a gamma-lactone ring and an epoxy group. The deuterium labeling in Eplerenone-d3 is specifically on the 7-methyl ester group.[3]
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IUPAC Name: trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.0¹,¹⁷.0²,⁷.0¹¹,¹⁵]octadec-6-ene-14,2'-oxolane]-9-carboxylate[8]
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SMILES: [2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C[8]
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InChI: InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1/i3D3[8]
Experimental Protocols
Eplerenone-d3 is primarily used as an internal standard in quantitative bioanalytical methods. Below is a representative protocol for its use in an LC-MS/MS bioequivalence study.
Protocol: Quantification of Eplerenone in Human Plasma using LC-MS/MS with Eplerenone-d3 as an Internal Standard
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Preparation of Stock and Working Solutions:
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Prepare a primary stock solution of Eplerenone and Eplerenone-d3 (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
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From these stock solutions, prepare a series of working solutions of Eplerenone for calibration standards and quality control (QC) samples by serial dilution.
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Prepare a working solution of Eplerenone-d3 at a fixed concentration (e.g., 100 ng/mL).
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-
Sample Preparation (Protein Precipitation):
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Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
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Add 20 µL of the Eplerenone-d3 working solution to each tube (except for blank matrix samples) and vortex briefly. This ensures a consistent concentration of the internal standard across all samples.
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Add 300 µL of cold acetonitrile to precipitate plasma proteins.
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Vortex the samples vigorously for 1 minute.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for separation.
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Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
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The flow rate and gradient program should be optimized to achieve good separation of Eplerenone from matrix components.
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-
Mass Spectrometry (MS/MS):
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Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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Optimize the MS parameters (e.g., ion spray voltage, temperature, gas flows) for both Eplerenone and Eplerenone-d3.
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Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Eplerenone (e.g., m/z 415.2 → 205.1) and Eplerenone-d3 (e.g., m/z 418.2 → 205.1).
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-
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of Eplerenone to Eplerenone-d3 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Eplerenone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
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Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for a bioequivalence study of Eplerenone utilizing Eplerenone-d3 as an internal standard.
Caption: Workflow for Eplerenone quantification using LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. Eplerenone | 107724-20-9 [chemicalbook.com]
- 6. esschemco.com [esschemco.com]
- 7. scbt.com [scbt.com]
- 8. Eplerenone-d3 | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
